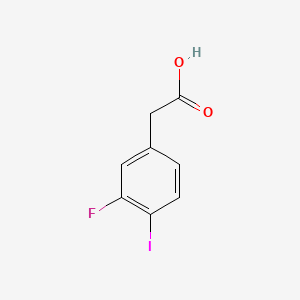

2-(3-Fluoro-4-iodophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-4-iodophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRUORQQYMIYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743126 | |

| Record name | (3-Fluoro-4-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261874-58-1 | |

| Record name | (3-Fluoro-4-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(3-Fluoro-4-iodophenyl)acetic acid" properties and reactivity

An In-Depth Technical Guide to 2-(3-Fluoro-4-iodophenyl)acetic acid: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Chemistry

This compound is a halogenated aromatic carboxylic acid that serves as a highly versatile and valuable building block in organic synthesis. Its unique trifunctional structure—comprising a phenylacetic acid core, a fluorine substituent, and a reactive iodine atom—positions it as a strategic intermediate for creating complex molecular architectures. The phenylacetic acid moiety is a common scaffold in pharmaceuticals, notably in non-steroidal anti-inflammatory drugs (NSAIDs). The fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a prized feature in modern drug design.[1] Most critically, the carbon-iodine bond provides a reactive handle for a host of powerful cross-coupling reactions, enabling the facile introduction of diverse functional groups.

This guide offers a comprehensive overview of the physicochemical properties, synthesis, and key reactivity patterns of this compound. It is intended to provide researchers and drug development professionals with the technical insights and practical methodologies required to effectively utilize this compound in their synthetic endeavors.

PART 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis. While extensive experimental data for this specific molecule is not broadly published, we can compile its known specifications and infer others from closely related analogues.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1261874-58-1 | [2] |

| Molecular Formula | C₈H₆FIO₂ | [2] |

| Molecular Weight | 280.04 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | Inferred |

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [2] |

| Melting Point | Not available. For comparison, 2-(4-Iodophenyl)acetic acid: 130-140 °C[3] | |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, THF, and alcohols. | Inferred |

Spectroscopic Signature (Predicted)

-

¹H NMR: Protons on the aromatic ring would appear as complex multiplets due to F-H and H-H coupling. The methylene (-CH₂) protons adjacent to the carboxylic acid would likely appear as a singlet around 3.6-3.8 ppm. The acidic proton (-COOH) would be a broad singlet at a higher chemical shift (>10 ppm).

-

¹³C NMR: The spectrum would show eight distinct carbon signals. The C-I bond would significantly shield the attached carbon, shifting it upfield. The C-F bond would appear as a doublet with a large coupling constant (¹JCF).

-

IR Spectroscopy: Key peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F (~1000-1400 cm⁻¹) and C-I (~500-600 cm⁻¹) stretches.

PART 2: Synthesis and Manufacturing

A robust synthetic route is crucial for the accessibility of this building block. While multiple pathways are conceivable, a logical and efficient approach starting from commercially available precursors is outlined below.

Proposed Synthetic Workflow

The following multi-step synthesis is proposed, leveraging well-established and reliable chemical transformations.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Synthetic Protocol (Illustrative)

-

Reduction of 2-Fluoro-4-nitrotoluene: The nitro group is selectively reduced to an amine using standard conditions, such as iron powder in acidic medium or catalytic hydrogenation, to yield 2-fluoro-4-aminotoluene.

-

Diazotization: The resulting aniline derivative is treated with sodium nitrite in a cold, acidic solution (e.g., HCl) to form the corresponding diazonium salt in situ.

-

Sandmeyer Reaction: The diazonium salt is subsequently treated with potassium iodide (KI) to replace the diazonium group with iodine, affording 3-fluoro-4-methyliodobenzene.

-

Benzylic Bromination: The methyl group is converted to a bromomethyl group using N-bromosuccinimide (NBS) and a radical initiator like AIBN under photochemical or thermal conditions.

-

Cyanation: The benzylic bromide is then subjected to nucleophilic substitution with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO to form the nitrile intermediate.

-

Hydrolysis: The final step involves the vigorous acid-catalyzed hydrolysis of the nitrile group to the carboxylic acid, yielding the target compound.

PART 3: Reactivity Profile and Key Transformations

The synthetic utility of this compound stems from the reactivity of its C-I bond in palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide compared to aryl bromides or chlorides allows for milder reaction conditions and broader substrate scope.[4][5]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

This reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling the aryl iodide with an organoboron reagent.[4][6]

Mechanism Overview: The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl iodide to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center (activated by a base), and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[8][9]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand (e.g., XPhos, 2-10 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or DMF.[8]

-

Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction facilitates the coupling of the aryl iodide with a terminal alkyne, a critical transformation for accessing materials with interesting electronic properties and pharmaceutical intermediates.[5][10]

Mechanism Overview: This reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation from a copper(I) acetylide intermediate. The copper cycle involves the formation of this key copper acetylide from the terminal alkyne, facilitated by a base.[11][12]

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: General Procedure

-

Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as THF or DMF.[1]

-

Reagent Addition: Add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH).[13]

-

Catalyst Addition: Add the copper(I) cocatalyst (e.g., CuI, 1-5 mol%) followed by the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%).[1]

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and partition the residue between ethyl acetate and water.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals and organic materials.[14][15] It couples the aryl iodide with a primary or secondary amine.

Mechanism Overview: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl halide to Pd(0). This is followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination then furnishes the C-N bond and regenerates the Pd(0) catalyst.[16][17]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure

-

Setup: Charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a sterically hindered phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃).[16][17]

-

Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).

-

Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the mixture (typically 80-110 °C) under an inert atmosphere until the reaction is complete.

-

Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the residue via column chromatography to isolate the desired aryl amine.

PART 4: Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from this compound are of significant interest in drug discovery.

-

Scaffold for Bioactive Molecules: As a substituted phenylacetic acid, it is an analog of scaffolds found in numerous approved drugs. The ability to diversify the structure via cross-coupling allows for the rapid generation of libraries for high-throughput screening.

-

Role of Fluorine: The strategic placement of a fluorine atom can profoundly impact a drug candidate's properties. It can block metabolic oxidation at that position, increase binding affinity through favorable electrostatic interactions, and modulate pKa, thereby improving cell permeability and oral bioavailability.[1]

-

Access to Novel Chemical Space: The three distinct functional handles (acid, fluoro, iodo) allow for orthogonal chemical modifications, enabling the exploration of novel and complex molecular architectures that would be difficult to access through other means. For example, the carboxylic acid can be converted to amides, esters, or other functional groups, while the aryl iodide is selectively reacted in cross-coupling, creating a powerful platform for building molecular diversity.

References

-

PubChem. 2-(3-Fluoro-4-nitrophenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

ChemOrgChem - YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

SynArchive. Sonogashira Coupling. [Link]

-

MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. [Link]

-

NIH National Center for Biotechnology Information. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]

- Google Patents.

-

MDPI. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. [Link]

- Google Patents.

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

Sources

- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1261874-58-1|this compound|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 9. inventivapharma.com [inventivapharma.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. synarchive.com [synarchive.com]

- 13. scispace.com [scispace.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Fluoro-4-iodophenyl)acetic acid

Introduction: The Significance of Halogenated Phenylacetic Acids

Phenylacetic acid and its derivatives are foundational scaffolds in medicinal chemistry and materials science. The strategic introduction of halogen atoms, such as fluorine and iodine, onto the phenyl ring profoundly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. 2-(3-Fluoro-4-iodophenyl)acetic acid is a key building block, valued for its potential in developing novel therapeutic agents and as a precursor for complex molecular architectures. The presence of the ortho-fluoro and para-iodo substituents creates a unique electronic and steric profile, making it a valuable intermediate for introducing specific functionalities, for example, through cross-coupling reactions at the iodo-position.

This guide provides a comprehensive overview of a robust synthetic pathway to this compound, followed by a detailed analysis of the essential characterization techniques required to verify its identity, purity, and structural integrity.

Part 1: Synthesis of this compound

The selected synthetic strategy is a reliable, multi-step process commencing with the commercially available starting material, 3-Fluoro-4-iodotoluene. The core of this pathway involves the functionalization of the benzylic methyl group, conversion to a nitrile, and subsequent hydrolysis to the desired carboxylic acid. This approach is favored for its high yields and the relative stability of the intermediates.

Synthetic Workflow Overview

The overall transformation from the starting toluene derivative to the final phenylacetic acid product is illustrated below.

Caption: Multi-step synthesis of this compound.

Step 1: Benzylic Bromination of 3-Fluoro-4-iodotoluene

Causality: The synthesis begins with the selective halogenation of the benzylic methyl group. A free-radical mechanism is ideal for this transformation, as it avoids electrophilic aromatic substitution on the electron-rich phenyl ring. N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination because it provides a low, constant concentration of bromine radicals, minimizing side reactions. A radical initiator, such as Azobisisobutyronitrile (AIBN), is required to kickstart the reaction upon thermal decomposition.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 3-Fluoro-4-iodotoluene (1.0 eq)[1] and N-Bromosuccinimide (1.1 eq) in anhydrous carbon tetrachloride.

-

Initiation: Add a catalytic amount of AIBN (0.02 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C) under inert atmosphere. The reaction can be monitored by TLC for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(Bromomethyl)-3-fluoro-4-iodobenzene. This intermediate is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with Cyanide

Causality: The benzylic bromide is an excellent electrophile for SN2 reactions. The introduction of a cyanide group serves as a reliable method to add a one-carbon unit, which can then be hydrolyzed to the carboxylic acid. Sodium cyanide is a cost-effective and highly effective nucleophile for this purpose. A polar aprotic solvent like DMSO is used to dissolve the cyanide salt and facilitate the SN2 reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the crude 1-(Bromomethyl)-3-fluoro-4-iodobenzene (1.0 eq) in DMSO.

-

Reaction: Add sodium cyanide (1.2 eq) portion-wise, ensuring the temperature does not exceed 40°C. Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the benzyl bromide.

-

Work-up: Carefully pour the reaction mixture into ice-water and stir until a precipitate forms.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove residual DMSO and cyanide salts, and dry under vacuum to obtain 2-(3-Fluoro-4-iodophenyl)acetonitrile.

Step 3: Hydrolysis of the Nitrile

Causality: The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it allows for direct precipitation of the carboxylic acid product upon work-up. A strong acid like sulfuric acid provides both the acidic medium and the water necessary for the reaction.[2]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 2-(3-Fluoro-4-iodophenyl)acetonitrile (1.0 eq) and a mixture of concentrated sulfuric acid and water (e.g., 50% H₂SO₄ by weight).

-

Reaction: Heat the mixture to reflux (typically >100°C) for several hours. The reaction progress can be monitored by the cessation of ammonia evolution or by TLC.

-

Work-up: Cool the reaction mixture to room temperature and then pour it over crushed ice. A solid precipitate of the carboxylic acid should form.

-

Purification: Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Part 2: Characterization and Structural Elucidation

A rigorous characterization protocol is essential to confirm the synthesis of the target compound and assess its purity. The combination of spectroscopic and spectrometric techniques provides a complete picture of the molecular structure.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1261874-58-1 | [3] |

| Molecular Formula | C₈H₆FIO₂ | [3] |

| Molecular Weight | 280.04 g/mol | [3] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [3] |

Spectroscopic & Spectrometric Analysis

The following table summarizes the expected data from key analytical techniques used to validate the structure of this compound.

| Technique | Expected Data | Interpretation |

| ¹H NMR | ~11-12 ppm (s, br, 1H), ~7.6 ppm (t, 1H), ~7.2 ppm (dd, 1H), ~7.0 ppm (dd, 1H), ~3.6 ppm (s, 2H) | Confirms the presence of the carboxylic acid proton, three distinct aromatic protons with splitting patterns consistent with the 1,2,4-substitution, and the methylene (-CH₂) group. |

| ¹³C NMR | ~175 ppm (C=O), ~160 ppm (C-F, d), ~140 ppm (C-H, d), ~135 ppm (C-CH₂), ~125 ppm (C-H, d), ~95 ppm (C-I, d), ~40 ppm (-CH₂) | Identifies the seven unique carbon environments, including the carbonyl, the carbons influenced by fluorine (showing doublet splitting), the carbon bearing iodine, and the aliphatic methylene carbon. |

| FT-IR (cm⁻¹) | 3300-2500 (broad), ~1700 (strong), ~1250 (strong), ~800-700 | Indicates the O-H stretch of the carboxylic acid dimer, the C=O stretch of the carbonyl group, the C-F stretch, and C-H bending in the aromatic region, respectively. |

| Mass Spec (MS) | m/z = 280 [M]⁺ | Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. |

Data Interpretation Logic

The characterization process is a self-validating system where data from multiple techniques converge to confirm the final structure.

Caption: Interplay of analytical techniques for structural validation.

References

-

MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Available from: [Link]

-

National Institutes of Health (NIH). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Available from: [Link]

-

PubChem. 2-(3-Fluoro-4-nitrophenyl)acetic acid. Available from: [Link]

-

Oakwood Chemical. 3-Fluoro-4-iodotoluene. Available from: [Link]

-

ResearchGate. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition | Request PDF. Available from: [Link]

- Google Patents. CN101486638A - Preparation of 2,3-difluorophenylacetic acid.

-

PrepChem.com. Preparation of 4-iodotoluene. Available from: [Link]

-

Sciencemadness.org. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Available from: [Link]

-

The Journal of Organic Chemistry. Flow Synthesis of Diaryliodonium Triflates. Available from: [Link]

-

ResearchGate. Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid | Request PDF. Available from: [Link]

-

Rhodium.ws. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Available from: [Link]

-

ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

-

Organic Chemistry Portal. Facile Synthesis of Iodonium Salts by Reaction of Organotrifluoroborates with p-Iodotoluene Difluoride. Available from: [Link]

- Google Patents. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

-

Sciencemadness.org. Willgerodt-Kindler featuring acetophenone. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

Sources

The Strategic Utility of 2-(3-Fluoro-4-iodophenyl)acetic Acid in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among these, "2-(3-Fluoro-4-iodophenyl)acetic acid" has emerged as a particularly valuable scaffold, offering a unique combination of functionalities that medicinal chemists can exploit to fine-tune the properties of drug candidates. This technical guide provides an in-depth analysis of this building block, focusing on its application in the synthesis of potent kinase inhibitors. We will delve into the rationale behind its design, explore its reactivity in key synthetic transformations, and provide detailed, field-proven protocols for its utilization. The overarching goal is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile building block in their own research endeavors.

Introduction: The Power of Halogenated Scaffolds in Drug Design

The introduction of halogen atoms, particularly fluorine, into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3][4] The strategic placement of fluorine can block sites of metabolism, modulate the pKa of nearby functional groups, and introduce favorable interactions with target proteins.[3][4]

Concurrently, the presence of a heavier halogen, such as iodine, on an aromatic ring provides a versatile handle for a wide array of powerful palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allow for the efficient construction of complex molecular architectures from readily available starting materials. This dual functionality of a fluoro and an iodo substituent on the same phenylacetic acid core makes "this compound" a highly strategic building block for the synthesis of diverse compound libraries targeting a range of biological targets.

This guide will focus on a particularly relevant application of this building block: the synthesis of MEK kinase inhibitors, a class of targeted therapeutics that have shown significant promise in the treatment of various cancers.[5][6]

The this compound Core: A Privileged Scaffold for MEK Kinase Inhibitors

The mitogen-activated protein kinase (MEK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] Dysregulation of this pathway is a hallmark of many cancers, making MEK an attractive target for therapeutic intervention. Trametinib, an approved MEK inhibitor, showcases the importance of a substituted phenylacetamide moiety for potent and selective inhibition.[7][8]

The "this compound" scaffold provides an ideal starting point for the synthesis of Trametinib analogs and other novel MEK inhibitors. The 3-fluoro substituent is often crucial for enhancing binding affinity and improving metabolic stability, while the 4-iodo position serves as a key point for diversification through cross-coupling reactions, allowing for the exploration of the chemical space around the core scaffold to optimize potency and pharmacokinetic properties.

Below is a logical workflow illustrating the strategic use of this building block in the synthesis of a library of potential MEK inhibitors.

Caption: Synthetic strategy for MEK inhibitors from the core building block.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The true utility of "this compound" lies in its reactivity in a series of robust and well-established chemical transformations. This section provides detailed, step-by-step protocols for the key reactions involved in the synthesis of a generic MEK inhibitor scaffold.

Amide Bond Formation: The Initial Coupling Step

The first step in the synthesis of many phenylacetamide-based kinase inhibitors is the formation of an amide bond between the carboxylic acid of the building block and a suitable amine. A variety of coupling reagents can be employed for this transformation, with the choice often depending on the scale of the reaction and the nature of the substrates.[9][10]

Experimental Protocol: Synthesis of N-(pyrimidin-2-yl)-2-(3-fluoro-4-iodophenyl)acetamide

This protocol is a representative example of an amide coupling reaction using HATU, a common and efficient coupling reagent.[9]

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under a nitrogen atmosphere, add 2-aminopyrimidine (1.05 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

-

Addition of Coupling Reagent: Cool the reaction mixture to 0 °C in an ice bath. Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Causality Behind Experimental Choices:

-

Anhydrous DMF: Used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction. It is crucial to use an anhydrous grade to prevent hydrolysis of the activated carboxylic acid intermediate.

-

DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and the amine hydrochloride (if formed), and to neutralize the acidic byproducts of the reaction.

-

HATU: A highly efficient coupling reagent that activates the carboxylic acid to form a reactive ester, which is then readily attacked by the amine. Its use often leads to high yields and minimal side products.

-

0 °C Addition: The initial cooling is to control the exothermic reaction upon addition of the coupling reagent and to minimize potential side reactions, such as racemization if the acetic acid alpha-carbon were chiral.

Diversification via Palladium-Catalyzed Cross-Coupling

The 4-iodo substituent on the phenyl ring of the intermediate N-(pyrimidin-2-yl)-2-(3-fluoro-4-iodophenyl)acetamide is a versatile handle for introducing a wide range of chemical moieties through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Conceptual Reaction Scheme:

Caption: Palladium-catalyzed diversification of the core intermediate.

Representative Experimental Protocols:

-

Suzuki Coupling: To a solution of N-(pyrimidin-2-yl)-2-(3-fluoro-4-iodophenyl)acetamide (1.0 eq) in a mixture of 1,4-dioxane and water (4:1), add the desired arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Degas the mixture and heat to 80-100 °C under a nitrogen atmosphere until the starting material is consumed. Cool the reaction, dilute with water, and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated, and the product is purified by chromatography.

-

Sonogashira Coupling: In a sealed tube, combine N-(pyrimidin-2-yl)-2-(3-fluoro-4-iodophenyl)acetamide (1.0 eq), the terminal alkyne (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), copper(I) iodide (0.06 eq), and triethylamine in THF. Degas the mixture and heat to 60-80 °C until completion. After cooling, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.

-

Buchwald-Hartwig Amination: To a solution of N-(pyrimidin-2-yl)-2-(3-fluoro-4-iodophenyl)acetamide (1.0 eq) and the desired amine (1.2 eq) in toluene, add sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq). Degas the mixture and heat to 90-110 °C under a nitrogen atmosphere. Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. The product is then isolated and purified.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of the core building block and a representative intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C₈H₆FIO₂ | 280.03 | Off-white solid |

| N-(pyrimidin-2-yl)-2-(3-fluoro-4-iodophenyl)acetamide | C₁₂H₉FIN₃O | 357.12 | White to pale yellow solid |

Conclusion: A Versatile Tool for Modern Drug Discovery

"this compound" represents a prime example of a strategically designed building block that empowers medicinal chemists to efficiently synthesize and optimize novel drug candidates. Its unique combination of a fluorine atom for modulating biological properties and an iodine atom for versatile chemical diversification makes it an invaluable tool, particularly in the development of kinase inhibitors. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers seeking to harness the full potential of this powerful scaffold in their drug discovery programs.

References

-

Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Coupling Reagents in Amide Synthesis - Organic-Reaction. (n.d.). Scribd. Retrieved from [Link]

-

MEK inhibitors in oncology: a patent review and update (2016 – present). (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. Retrieved from [Link]

-

The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. (2023, August 10). National Institutes of Health. Retrieved from [Link]

- Method for synthesizing trametinib key intermediate. (n.d.). Google Patents.

-

Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). UCL Discovery. Retrieved from [Link]

-

Laboratory-scale synthesis of trametinib (55). (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

-

Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. (2019, May 6). ResearchGate. Retrieved from [Link]

-

BRAF and MEK Inhibitors in Melanoma: A Clinical Overview. (2025, April 30). YouTube. Retrieved from [Link]

-

Role of Fluorine in Drug Design and Drug Action. (2025, August 6). ResearchGate. Retrieved from [Link]

-

MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). MDPI. Retrieved from [Link]

-

CHEM 2212L Experiment 8 - Amide Synthesis. (2020, July 3). YouTube. Retrieved from [Link]

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024, June 3). Journal of Young Pharmacists. Retrieved from [Link]

-

MEK inhibitors for the treatment of immunotherapy-resistant, AGK-BRAF fusion advanced acral melanoma: a case report and literature review. (2025, April 6). PubMed. Retrieved from [Link]

-

Trametinib in the treatment of melanoma. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (n.d.). PubMed. Retrieved from [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020, March 17). ACS Publications. Retrieved from [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved from [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. Amide Synthesis [fishersci.dk]

An In-depth Technical Guide to the Role of Fluorine in the Biological Activity of Phenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction

The Phenylacetic Acid Scaffold in Medicinal Chemistry

Phenylacetic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. This simple aromatic carboxylic acid has proven to be a versatile template for the development of drugs across various therapeutic areas, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the phenyl ring and the carboxylic acid moiety allows for a multitude of chemical modifications to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.

The Unique Properties of Fluorine in Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine, being the most electronegative element, imparts unique properties to organic molecules that are often beneficial for their biological activity.[1] Its small size, similar to that of a hydrogen atom, means that its introduction often leads to minimal steric hindrance.[3] However, the strong carbon-fluorine (C-F) bond and the high electronegativity of fluorine can profoundly influence a molecule's electronic properties, conformation, lipophilicity, metabolic stability, and binding affinity.[1][4]

Rationale for Fluorinating Phenylacetic Acid Derivatives

The strategic incorporation of fluorine into the phenylacetic acid scaffold is a well-established strategy to enhance the therapeutic potential of this class of compounds. By judiciously placing fluorine atoms on the phenyl ring or the acetic acid side chain, medicinal chemists can address several challenges encountered during drug development, including poor metabolic stability, off-target effects, and suboptimal potency. This guide will delve into the multifaceted role of fluorine in modulating the biological activity of phenylacetic acid derivatives, providing a comprehensive overview for researchers in the field.

Part 2: The Influence of Fluorine on Physicochemical Properties

The introduction of fluorine can dramatically alter the fundamental physicochemical properties of phenylacetic acid derivatives, which in turn dictates their biological behavior.

Modulation of Acidity (pKa)

The strong electron-withdrawing nature of fluorine significantly impacts the acidity of the carboxylic acid group in phenylacetic acid derivatives.[5] When placed on the phenyl ring, fluorine's inductive effect pulls electron density away from the carboxylate group, stabilizing the conjugate base and thereby increasing the acidity (lowering the pKa).[6] This modulation of pKa can have profound effects on a drug's solubility, absorption, and interaction with biological targets.[2]

| Compound | Substitution Pattern | pKa |

| Phenylacetic Acid | Unsubstituted | 4.31 |

| 2-Fluorophenylacetic Acid | ortho-Fluoro | ~3.9 |

| 3-Fluorophenylacetic Acid | meta-Fluoro | ~4.1 |

| 4-Fluorophenylacetic Acid | para-Fluoro | ~4.14 |

| 2,3-Difluorophenylacetic Acid | 2,3-Difluoro | Lower than monofluorinated |

| Trifluoroacetic Acid | Trifluoromethyl | 0.52 |

Note: The pKa values are approximate and can vary depending on the experimental conditions. The trend, however, clearly shows an increase in acidity with fluorination.

Impact on Lipophilicity (LogP)

The effect of fluorine on lipophilicity (LogP) is more complex and context-dependent. While fluorine is highly electronegative, the C-F bond is not a strong hydrogen bond acceptor.[7][8] The introduction of a single fluorine atom can either increase or decrease lipophilicity depending on its position and the overall molecular environment.[9][10][11] Generally, replacing a hydrogen atom with a fluorine atom on an aromatic ring tends to increase the LogP due to the disruption of solvation by water molecules.[9] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group often leads to a decrease in LogP.[9]

| Compound | LogP |

| Phenylacetic Acid | 1.41 |

| 4-Fluorophenylacetic Acid | 1.63 |

| 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | Higher than monofluorinated |

Note: LogP values are indicative and can be influenced by the specific derivative.

Conformational Control

Fluorine substitution can exert significant control over the conformation of a molecule, which is crucial for its interaction with a biological target.[2][12] The gauche effect, where a C-F bond prefers a gauche orientation relative to an adjacent polar bond, can influence the three-dimensional shape of the molecule.[12] This conformational restriction can lock the molecule into a bioactive conformation, thereby enhancing its potency and selectivity.[2][12]

Caption: Fluorine's influence on molecular conformation.

Part 3: Pharmacokinetic Consequences of Fluorination

The introduction of fluorine can significantly improve the pharmacokinetic profile of phenylacetic acid derivatives, particularly their metabolic stability.

Enhancing Metabolic Stability

One of the most valuable applications of fluorine in drug design is its ability to block metabolic oxidation.[3][13][14] The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450s.[13] By replacing a metabolically labile hydrogen atom with a fluorine atom, a process known as "metabolic blocking," the metabolic degradation of the drug can be significantly reduced, leading to a longer half-life and improved bioavailability.[12][14][15]

Caption: Metabolic blocking by fluorine substitution.

Detailed Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[16]

Materials:

-

Test compound (fluorinated phenylacetic acid derivative)

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and the test compound at a final concentration of 1 µM.

-

Pre-incubation: Pre-warm the reaction mixture and the liver microsomes separately to 37°C.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the liver microsomes to the reaction mixture.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of this plot gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.

Influence on Membrane Permeability and Bioavailability

The impact of fluorine on membrane permeability and bioavailability is a direct consequence of its effects on lipophilicity and pKa.[1] By fine-tuning these properties, fluorine substitution can enhance a drug's ability to cross biological membranes, leading to improved oral absorption and bioavailability.[5]

Part 4: Pharmacodynamic Implications of Fluorination

Fluorine can also directly influence the interaction of phenylacetic acid derivatives with their biological targets.

Altering Binding Affinity and Selectivity

The highly polarized C-F bond can participate in favorable electrostatic and dipolar interactions with amino acid residues in the binding pocket of a protein.[12] While the C-F bond is a weak hydrogen bond acceptor, it can form productive interactions that contribute to the overall binding affinity.[7][8][17][18][19] Furthermore, the conformational constraints imposed by fluorine can pre-organize the ligand for optimal binding, leading to increased potency and selectivity.[2][12]

Caption: Fluorine-mediated protein-ligand interactions.

In Vitro Assessment of Biological Activity

To evaluate the impact of fluorination on the biological activity of phenylacetic acid derivatives, a relevant in vitro assay is essential. For NSAID-like compounds, a cyclooxygenase (COX) inhibition assay is appropriate.

Detailed Experimental Protocol: COX Inhibition Assay

Materials:

-

Test compound (fluorinated phenylacetic acid derivative)

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Assay buffer

-

Detection reagent (e.g., a fluorescent probe that reacts with prostaglandins)

-

Microplate reader

Procedure:

-

Enzyme and Compound Incubation: In a microplate, incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: After a set incubation period, add the detection reagent and measure the signal (e.g., fluorescence) using a microplate reader. The signal is proportional to the amount of prostaglandin produced.

-

Data Analysis: Plot the percentage of COX inhibition against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) can be determined from this curve.

Part 5: Synthesis of Fluorinated Phenylacetic Acid Derivatives

Several synthetic strategies can be employed to introduce fluorine into the phenylacetic acid scaffold.

Synthesis of Monofluorinated Phenylacetic Acids

A common method involves the diazotization of a fluoroaniline followed by a Sandmeyer-type reaction.[20]

Step-by-step Protocol:

-

Diazotization: Dissolve the corresponding fluoroaniline in an acidic aqueous solution (e.g., HCl) and cool to 0-5°C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the diazonium salt solution to the copper(I) cyanide solution to yield the corresponding fluorobenzyl cyanide.

-

Hydrolysis: Hydrolyze the fluorobenzyl cyanide under acidic or basic conditions to afford the monofluorinated phenylacetic acid.[21]

Synthesis of Difluorinated Phenylacetic Acids

The synthesis of difluorinated derivatives can be achieved through methods such as the carbonylation of difluorobenzyl halides.[22][23]

Step-by-step Protocol:

-

Halogenation: Prepare the difluorobenzyl halide (e.g., chloride or bromide) from the corresponding difluorotoluene via free-radical halogenation.

-

Carbonylation: In a pressure reactor, react the difluorobenzyl halide with carbon monoxide in the presence of a palladium catalyst and a base to yield the difluorophenylacetic acid.[23]

Synthesis of Trifluoromethylated Phenylacetic Acids

The synthesis of α-(trifluoromethyl)phenylacetic acid can be achieved from α,α,α-trifluoroacetophenone.[24]

Step-by-step Protocol:

-

Cyanohydrin Formation: React α,α,α-trifluoroacetophenone with a cyanide source (e.g., KCN) to form the corresponding cyanohydrin.

-

Hydrolysis: Hydrolyze the cyanohydrin under acidic conditions to yield α-(trifluoromethyl)phenylacetic acid.[24]

Caption: General synthetic workflows for fluorinated phenylacetic acids.

Part 6: Analytical Characterization

The characterization of fluorinated phenylacetic acid derivatives relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The presence of fluorine will cause splitting of the signals of nearby protons (H-F coupling).

-

¹³C NMR: The signals of carbons bonded to or near fluorine will also be split (C-F coupling).

-

¹⁹F NMR: This is a powerful technique for directly observing the fluorine atoms in the molecule, providing information about their chemical environment.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the fluorinated compounds. The presence of fluorine can be readily identified by the characteristic mass of 19 amu.[25]

Part 7: Case Study: Diclofenac and its Fluorinated Analogs

Diclofenac is a widely used NSAID that is known to cause hepatotoxicity in some patients, which is attributed to the formation of reactive metabolites.[26]

Rationale for Fluorination

To mitigate the formation of these toxic metabolites, fluorinated analogs of diclofenac have been synthesized.[26] By placing fluorine atoms at the sites of metabolic oxidation (the 4'- and 5-positions), it was hypothesized that the formation of the reactive quinone imine metabolites could be blocked.[26]

Comparison of Biological Activity and Safety Profile

Studies have shown that while some fluorinated analogs of diclofenac exhibit reduced metabolic activation, they may also have altered COX inhibitory activity and, in some cases, still induce cytotoxicity.[26] This highlights the complex interplay between metabolic stability, potency, and toxicity that must be carefully considered when designing fluorinated drugs.

| Compound | Modification | COX-2 IC₅₀ (µM) | Hepatocyte Viability (%) |

| Diclofenac | Unsubstituted | 0.019 | ~50 |

| 5-Fluoro-diclofenac | 5-Fluoro substitution | 0.021 | ~55 |

| 4'-Fluoro-diclofenac | 4'-Fluoro substitution | 0.045 | ~60 |

Data adapted from a study on diclofenac analogs.[26] This table illustrates that fluorination can have a modest impact on COX-2 inhibition while potentially offering a slight improvement in hepatocyte viability.

Part 8: Conclusion and Future Perspectives

The incorporation of fluorine into the phenylacetic acid scaffold is a powerful and versatile strategy for optimizing the biological activity of this important class of compounds. By carefully considering the effects of fluorine on physicochemical properties, pharmacokinetics, and pharmacodynamics, medicinal chemists can design safer and more effective drugs. Future research in this area will likely focus on the development of novel fluorination methods to allow for more precise and efficient synthesis of complex fluorinated phenylacetic acid derivatives, as well as a deeper understanding of the intricate role of fluorine in biological systems.

Part 9: References

-

ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

-

ACS Publications. (2009). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?. Retrieved from [Link]

-

ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]

-

Chemical Research in Toxicology. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

-

MDPI. (2022, February 2). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. Retrieved from [Link]

-

PubMed. (2022, February 2). Hydrogen Bonds with Fluorine in Ligand-Protein Complexes-the PDB Analysis and Energy Calculations. Retrieved from [Link]

-

Annual Reviews. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS. Retrieved from [Link]

-

Sci-Hub. (2009). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?. Retrieved from [Link]

-

ResearchGate. (2009). Fluorine Bonding - How Does It Work In Protein-Ligand Interactions?. Retrieved from [Link]

-

ResearchGate. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

-

PubMed Central. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

-

Sci-Hub. (1996). Practical synthesis of α-(trifluoromethyl)phenylacetic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

-

ResearchGate. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid. Retrieved from

-

Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid. Retrieved from

-

PubMed Central. (2020, December 8). Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity. Retrieved from [Link]

-

University of Lincoln Library Dissertation Showcase. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid. Retrieved from

-

The University of Brighton. (2021, July 2). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Retrieved from [Link]

-

PubMed Central. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Retrieved from [Link]

-

NIST WebBook. (n.d.). p-Fluorophenoxyacetic acid. Retrieved from [Link]

-

Google Patents. (n.d.). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid. Retrieved from

-

PubMed. (2006, February). Bilateral comparison of the efficacy and tolerability of 3% diclofenac sodium gel and 5% 5-fluorouracil cream in the treatment of actinic keratoses of the face and scalp. Retrieved from [Link]

-

PubMed. (2023, May 15). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Retrieved from [Link]

-

ResearchGate. (2018). Topical Fluorometholone Versus Diclofenac Sodium in Cases With Perennial Allergic Conjunctivitis. Retrieved from [Link]

-

Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of phenylacetic acid derivatives. Retrieved from [Link]

-

ChemRxiv. (2021, April 13). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Retrieved from [Link]

-

Google Patents. (n.d.). CN116730824B - Synthesis method of 2,4, 5-trifluoro phenylacetic acid. Retrieved from

-

ChemRxiv. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

-

PubMed. (n.d.). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. Retrieved from [Link]

-

PubMed Central. (n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Retrieved from [Link]

-

ACS Publications. (n.d.). Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. Retrieved from [Link]

-

ResearchGate. (2014). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Retrieved from [Link]

-

Speciation.net. (2020, January 21). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. Retrieved from [Link]

-

ResearchGate. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]

-

ResearchGate. (1995). Comparison of Diclofenac and Fluorometholone in Preventing Cystoid Macular Edema After Small Incision Cataract Surgery A Multicentered Prospective Trial. Retrieved from [Link]

-

Chromatography Today. (2014, March 9). Mass Spectrometry & Spectroscopy. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Hydrogen Bonds with Fluorine in Ligand-Protein Complexes-the PDB Analysis and Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 10. research.brighton.ac.uk [research.brighton.ac.uk]

- 11. quora.com [quora.com]

- 12. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Sci-Hub. Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? / Journal of Chemical Information and Modeling, 2009 [sci-hub.box]

- 19. researchgate.net [researchgate.net]

- 20. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. Sci-Hub. Practical synthesis of α-(trifluoromethyl)phenylacetic acid / Journal of Fluorine Chemistry, 1996 [sci-hub.st]

- 25. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Leveraging 2-(3-Fluoro-4-iodophenyl)acetic acid in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a potent and efficient alternative to traditional high-throughput screening for the identification of novel lead compounds.[1][2][3][4] This guide provides an in-depth technical overview of the strategic application of the halogenated fragment, 2-(3-Fluoro-4-iodophenyl)acetic acid, within an FBDD campaign. We will dissect the molecule's inherent properties, outlining its potential as a versatile starting point for inhibitor development. This document will detail the causality behind experimental choices, from initial biophysical screening to hit validation and structure-guided lead optimization, offering field-proven insights for drug development professionals.

Introduction: The Rationale for this compound as a Privileged Fragment

Fragment-based drug discovery (FBDD) is predicated on a core principle: small, low-complexity molecules ("fragments") can probe a vast chemical space more efficiently than larger, more complex drug-like molecules.[2] These fragments, typically adhering to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), are more likely to form high-quality, atom-efficient interactions with a protein target.[2]

This compound is a compelling candidate for inclusion in a fragment library due to several strategic features:

-

Phenylacetic Acid Scaffold : This core motif is prevalent in a multitude of bioactive molecules and approved drugs, including analgesics and anti-inflammatory agents.[5][6][7][8] Its carboxylic acid group provides a strong hydrogen bonding donor and acceptor, often serving as a critical anchor point in protein active sites.

-

Strategic Halogenation : The presence of both fluorine and iodine offers distinct advantages.

-

The fluoro group can enhance binding affinity through favorable electrostatic interactions and can improve metabolic stability and pharmacokinetic properties in later-stage compounds.

-

The iodo group is a powerful tool for both initial hit validation and subsequent optimization. As a heavy atom, it aids in phasing for X-ray crystallography, providing unambiguous confirmation of the fragment's binding pose. Furthermore, the iodine atom can participate in halogen bonding—a directional, non-covalent interaction with nucleophilic atoms like oxygen or sulfur—which can significantly enhance binding affinity.[9][10][11] It also serves as a synthetic handle for chemical elaboration via cross-coupling reactions.[5]

-

-

Optimal Physicochemical Properties : The molecule aligns well with the general requirements for a fragment, possessing a low molecular weight and a balance of hydrophobic and hydrophilic features.

Physicochemical Properties and Synthesis Overview

A thorough understanding of the fragment's properties is paramount for designing effective screening and follow-up experiments.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₆FIO₂ | [12] |

| Molecular Weight | 280.04 g/mol | [12] |

| SMILES | O=C(O)CC1=CC=C(I)C(F)=C1 | [12] |

| Storage Conditions | 2-8°C, Sealed in dry, dark place | [12] |

| Hazard Statements | H302, H315, H319, H335 | [12] |

Synthetic Accessibility

Substituted phenylacetic acids are generally accessible through established synthetic routes. Common methods include the hydrolysis of corresponding benzyl cyanides or palladium-catalyzed coupling reactions.[5][8] For instance, a plausible route could involve the carbonylation of a 2,3-difluoro benzyl halide or Suzuki coupling of a boronic acid with an appropriate alkyl halide.[5][13] The commercial availability of this specific fragment simplifies its direct incorporation into screening libraries.[12]

The FBDD Workflow: A Practical Application

The journey from fragment hit to lead compound is a multi-step, iterative process. Using this compound as our candidate, we can map out a typical FBDD campaign.

Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.

Phase 1: Hit Identification using Biophysical Screening

Given that fragments typically exhibit weak binding affinities (in the µM to mM range), highly sensitive biophysical techniques are required for their detection.[2][14][15]

Primary Screening Method: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at a sensor surface as molecules bind and dissociate. It is a powerful primary screening tool in FBDD.

-

Causality : We choose SPR for its high sensitivity, real-time data acquisition, and ability to provide kinetic information (k_on, k_off), which helps in triaging hits. The throughput is sufficient for screening a typical fragment library of 1000-2000 compounds.[16]

Exemplary SPR Screening Protocol:

-

Protein Immobilization : Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to achieve a density of 8,000-12,000 Response Units (RU).

-

Fragment Preparation : Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in the running buffer (e.g., HBS-EP+) to final concentrations ranging from 1 µM to 500 µM, ensuring the final DMSO concentration is below 1%.

-

Screening : Inject the fragment solutions over the protein and reference flow cells at a flow rate of 30 µL/min. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

-

Data Analysis : Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (K_D). A reproducible, concentration-dependent binding response is considered a primary hit.

Phase 2: Hit Validation and Structural Characterization

A primary hit must be validated to eliminate false positives and to understand the structural basis of its interaction.

Orthogonal Validation Method: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA measures the change in the thermal denaturation temperature (T_m) of a protein upon ligand binding.

-

Causality : We use TSA as a rapid and inexpensive orthogonal method. A significant thermal shift (ΔT_m > 2°C) in the presence of this compound provides strong, independent evidence of a direct binding event, validating the SPR hit.

Structural Characterization: X-ray Crystallography

Determining the high-resolution crystal structure of the protein-fragment complex is the cornerstone of FBDD.

-

Causality : A crystal structure provides the definitive proof of binding and reveals the precise binding mode, orientation, and interactions of the fragment.[15] This structural blueprint is indispensable for the subsequent rational design and optimization of the fragment into a potent lead. The iodine atom in our fragment is particularly advantageous here, as its anomalous scattering can be used to confirm the location of the fragment in the electron density map.

Exemplary Crystallography Protocol (Crystal Soaking):

-

Crystal Growth : Grow crystals of the apo-protein to a suitable size (e.g., >50 µm) using vapor diffusion (sitting or hanging drop) methods.

-

Soaking Solution : Prepare a solution containing the cryoprotectant and this compound at a high concentration (e.g., 10-50 mM) to ensure saturation of the binding site.[17]

-

Fragment Soaking : Transfer the apo-crystals into the soaking solution for a period ranging from minutes to hours.[17]

-

Data Collection & Processing : Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source. Process the data to solve the structure by molecular replacement, and carefully inspect the difference electron density maps (Fo-Fc) for clear, unambiguous density corresponding to the bound fragment.

-

Refinement : Build the fragment into the density and refine the protein-ligand complex structure to high resolution (e.g., <2.5 Å).

Structure-Guided Lead Optimization

With a validated hit and a high-resolution crystal structure, the optimization phase begins. The goal is to "grow" the initial fragment into a more potent, lead-like molecule by adding functionality that engages with nearby sub-pockets in the protein active site.

Structure-Activity Relationship (SAR) by Design

The structure of the this compound-protein complex dictates the optimization strategy. The phenyl ring provides a rigid scaffold from which to explore vectors for chemical elaboration.

Caption: Strategic vectors for the chemical elaboration of the title fragment.

Exemplary Optimization Strategies

Let's assume the crystal structure reveals the following:

-

The carboxylic acid forms a key salt bridge with a lysine residue.

-

The iodine atom forms a halogen bond with a backbone carbonyl oxygen.

-

There is an adjacent unoccupied hydrophobic pocket near the iodine position.

Strategy: Fragment Growing via Suzuki Coupling

The iodine atom is a perfect synthetic handle for elaboration using palladium-catalyzed cross-coupling reactions.

-

Hypothesis : Adding a small hydrophobic group at the iodine position will occupy the adjacent pocket and increase potency.

-

Synthesis : Synthesize a small library of analogues by performing a Suzuki coupling with various boronic acids (e.g., methyl, ethyl, cyclopropyl, phenyl).

-

Testing : Measure the binding affinity (K_D) of the new compounds using SPR.

-

Analysis : Correlate the change in affinity with the structural modifications.

Hypothetical SAR Table:

| Compound | R-Group (at Iodo position) | K_D (µM) | Ligand Efficiency (LE) |

| Parent Fragment | -I | 250 | 0.35 |

| Analogue 1 | -CH₃ | 85 | 0.38 |

| Analogue 2 | -Cyclopropyl | 30 | 0.41 |

| Analogue 3 | -Phenyl | 150 | 0.32 |

Ligand Efficiency (LE) = -1.37 * pK_D / Heavy Atom Count

From this hypothetical data, we would conclude that a small, constrained hydrophobic group like cyclopropyl is optimal for this pocket, while a larger, more flexible phenyl group may introduce a steric clash or an entropic penalty. This iterative cycle of design, synthesis, and testing, guided by structural biology, is the engine of FBDD.

Conclusion

This compound represents an exemplary starting point for a fragment-based drug discovery campaign. Its phenylacetic acid core provides a reliable anchor, while its strategic halogenation offers multifaceted advantages for hit identification, validation, and optimization. The iodine atom, in particular, serves as both a structural biology tool and a versatile synthetic handle, facilitating a rational, structure-guided path from a low-affinity fragment to a potent lead compound. By understanding the causality behind each experimental step and leveraging the unique chemical features of fragments like this, researchers can significantly enhance the efficiency and success rate of modern drug discovery programs.

References

- Mounier, L., Barth, M., & Boubia, B. (n.d.).

-

Fragment-based drug discovery—the importance of high-quality molecule libraries. (n.d.). PMC. [Link]

-

Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2024). ACS Publications. [Link]

-

How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. (2024). PubMed. [Link]

-

Introduction to fragment-based drug discovery. (n.d.). PubMed. [Link]

-

Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (n.d.). Xenon Crystallix. [Link]

-

Biophysical screening in fragment-based drug design: a brief overview. (2019). Oxford Academic. [Link]

-

Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (n.d.). ACS Publications. [Link]

-

Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. (n.d.). ACS Publications. [Link]

-

Biophysical Fragment Screening Services. (n.d.). Evotec. [Link]

-

Phenylacetic acid. (n.d.). Wikipedia. [Link]

- Phenylacetic acid derivatives, their preparation and compositions containing them. (n.d.).

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI. [Link]

- Preparation of 2,3-difluorophenylacetic acid. (n.d.).

-

Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. (n.d.). PubMed. [Link]

-

Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. (n.d.). Frontiers. [Link]

-

(PDF) Fragment-based drug discovery: A graphical review. (2024). ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Introduction to fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inventivapharma.com [inventivapharma.com]

- 6. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]